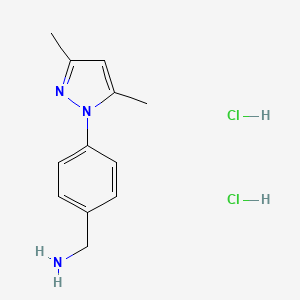
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride
Overview
Description
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylpyrazole moiety attached to a phenylmethanamine group, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride typically involves the following steps:
Claisen Condensation: The process begins with the Claisen condensation of aryl methyl ketones with aromatic esters to form 1,3-diketones.
Cyclization: The 1,3-diketones undergo cyclization with hydrazine monohydrate to form the pyrazole ring.
Substitution: The resulting pyrazole derivative is then subjected to substitution reactions to introduce the dimethyl groups at positions 3 and 5 of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenylmethanamine group are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It is used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: It is used in the development of diagnostic agents for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and leading to specific physiological effects.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylmethanamine group.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine: Similar structure but lacks the dihydrochloride salt form.
1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group attached to the pyrazole ring but differs in the position of substitution.
Uniqueness:
Structural Features: The presence of both the dimethylpyrazole and phenylmethanamine groups in the same molecule provides unique chemical properties.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance compared to similar compounds.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;;/h3-7H,8,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXHAKLDBJWPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)
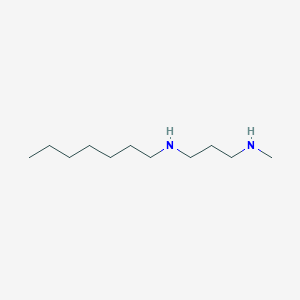
![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
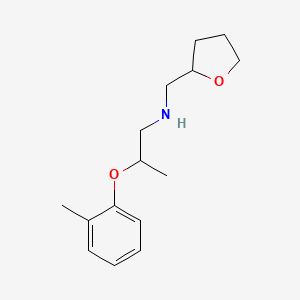
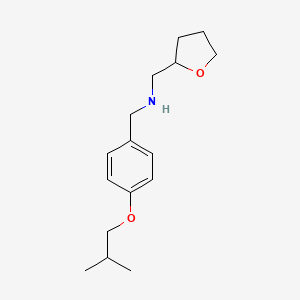
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)
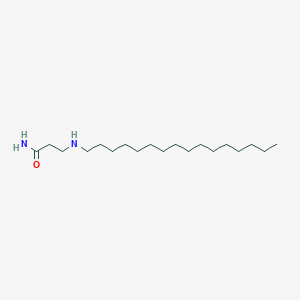


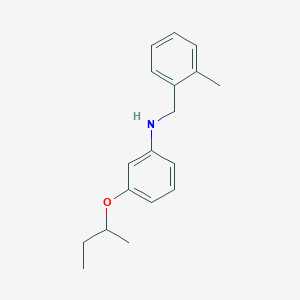
![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
